molecular formula C15H27N4O2P B14652354 N-[Bis(diethylamino)phosphoryl]-N'-phenylurea CAS No. 40658-25-1

N-[Bis(diethylamino)phosphoryl]-N'-phenylurea

Cat. No.: B14652354
CAS No.: 40658-25-1
M. Wt: 326.37 g/mol
InChI Key: GWAUYSWOXUVKEL-UHFFFAOYSA-N
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Description

N-[Bis(diethylamino)phosphoryl]-N’-phenylurea is a compound belonging to the class of carbacylamidophosphates. These compounds are known for their versatile applications in various fields such as chemistry, biology, and industry. The structure of N-[Bis(diethylamino)phosphoryl]-N’-phenylurea includes a phosphoryl group bonded to a urea moiety, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(diethylamino)phosphoryl]-N’-phenylurea typically involves the reaction of bis(diethylamino)phosphorochloridate with phenylurea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive . The reaction proceeds as follows:

    Step 1: Preparation of bis(diethylamino)phosphorochloridate by reacting diethylamine with phosphorus oxychloride.

    Step 2: Reaction of bis(diethylamino)phosphorochloridate with phenylurea in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N-[Bis(diethylamino)phosphoryl]-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(diethylamino)phosphoryl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[Bis(diethylamino)phosphoryl]-N’-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Bis(diethylamino)phosphoryl]-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[Bis(dimethylamino)phosphoryl]-N’-phenylurea
  • N-[Bis(morpholino)phosphoryl]-N’-phenylurea
  • N-[Bis(piperidino)phosphoryl]-N’-phenylurea

Uniqueness

N-[Bis(diethylamino)phosphoryl]-N’-phenylurea is unique due to its specific combination of diethylamino groups and a phenylurea moiety. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of diethylamino groups enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

40658-25-1

Molecular Formula

C15H27N4O2P

Molecular Weight

326.37 g/mol

IUPAC Name

1-[bis(diethylamino)phosphoryl]-3-phenylurea

InChI

InChI=1S/C15H27N4O2P/c1-5-18(6-2)22(21,19(7-3)8-4)17-15(20)16-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3,(H2,16,17,20,21)

InChI Key

GWAUYSWOXUVKEL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(NC(=O)NC1=CC=CC=C1)N(CC)CC

Origin of Product

United States

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